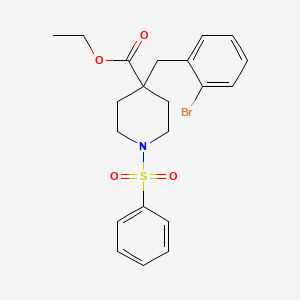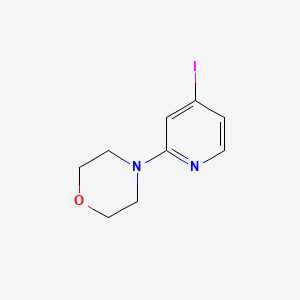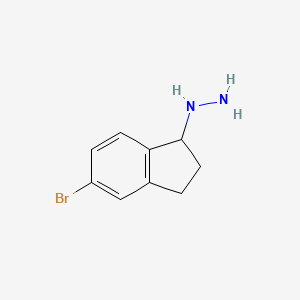
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H25BrN4O4 and its molecular weight is 525.403. The purity is usually 95%.
BenchChem offers high-quality (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research efforts have been dedicated to synthesizing novel compounds with potential antimicrobial properties. For instance, Bektaş et al. (2007) focused on creating new 1,2,4-triazole derivatives and assessing their antimicrobial efficacy. Their work highlights the chemical synthesis pathways and the antimicrobial screening of these compounds, showing promising activities against various microorganisms (Bektaş et al., 2007).
Potential Bronchodilator Applications
Another facet of research delves into the synthesis of 4-methyloxazol-5-yl derivatives as key building blocks for developing bronchodilators. Ray and Ghosh (1999) explored the conversion of 4-methyloxazole-5-carboxylic acid into various intermediates, aiming to create an improved bronchodilator compound. Their study underscores the intricate chemical synthesis steps and the potential therapeutic applications of these compounds (Ray & Ghosh, 1999).
Chemical Structure and Characterization
The structural characterization of novel compounds is crucial for understanding their potential applications. Horton et al. (1997) provided detailed insights into the chemical structure of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate. Their work involves X-ray crystallography to elucidate the molecular structure and assess intermolecular interactions, which are vital for further applications in material science and pharmacology (Horton et al., 1997).
Antagonistic and Sensing Applications
Further investigations into 1,2,3-triazole derivatives have explored their utility as angiotensin II antagonists and luminescent sensors for metal ions and nitroaromatic compounds. These studies contribute to the development of new pharmaceutical agents and materials for sensing applications. For example, research by Ashton et al. (1993) on nonpeptide angiotensin II antagonists derived from triazoles highlights the synthesis and evaluation of these compounds for potential therapeutic use (Ashton et al., 1993).
properties
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O4/c1-14(2)33-20-9-6-18(7-10-20)24-27-22(17(5)34-24)13-32-25(31)23-16(4)30(29-28-23)19-8-11-21(26)15(3)12-19/h6-12,14H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQXWJZOOCRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)
![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)
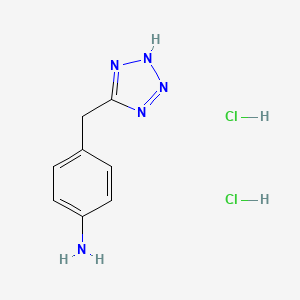
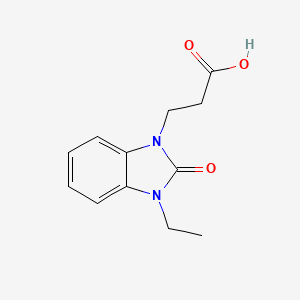
![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)
![(2,4-difluorophenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2832502.png)
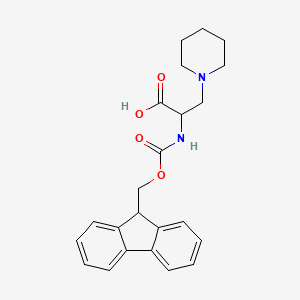
![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)


